molecular formula C30H50O5 B10825205 Alisol-A

Alisol-A

Cat. No.: B10825205
M. Wt: 490.7 g/mol
InChI Key: HNOSJVWYGXOFRP-VDPQESLVSA-N
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Description

Alisol-A is a triterpenoid compound extracted from the rhizomes of Alisma orientale, a plant commonly used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-atherosclerotic, and anti-cancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Alisol-A typically involves the extraction from Alisma orientale rhizomes. The process begins with the preparation of an ethanol extract of the rhizomes, followed by purification using chloroform . The purified compound is then crystallized to obtain this compound in its pure form .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The rhizomes are first dried and ground into a fine powder. This powder is then subjected to ethanol extraction, followed by chloroform extraction to isolate this compound. The compound is further purified using chromatographic techniques and crystallized to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Alisol-A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include its acetate derivatives, such as this compound 24-acetate. These derivatives exhibit enhanced biological activities and are often used in further pharmacological studies .

Comparison with Similar Compounds

Compared to its counterparts, Alisol-A exhibits unique pharmacological properties, such as a stronger anti-inflammatory effect and higher potency in inhibiting cancer cell proliferation . The similar compounds include:

Properties

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

IUPAC Name

(8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22?,24+,25-,28+,29+,30+/m1/s1

InChI Key

HNOSJVWYGXOFRP-VDPQESLVSA-N

Isomeric SMILES

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C(C4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O

Canonical SMILES

CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O

Origin of Product

United States

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